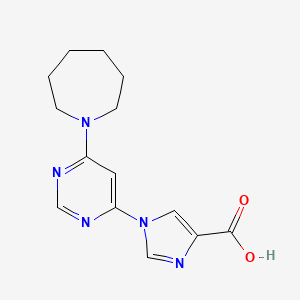
5,7-Dibromoquinoxaline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,7-Dibromoquinoxaline is a halogenated heterocyclic compound with the molecular formula C8H4Br2N2 It is a derivative of quinoxaline, where two bromine atoms are substituted at the 5th and 7th positions of the quinoxaline ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Dibromoquinoxaline typically involves the bromination of quinoxaline. One common method includes the addition of bromine to a solution of quinoxaline in acetonitrile under reflux conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The mixture is then cooled, and the product is isolated through extraction and purification processes .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste.
Análisis De Reacciones Químicas
Types of Reactions: 5,7-Dibromoquinoxaline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in the presence of a base, such as sodium hydroxide or potassium carbonate.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction reactions, respectively.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminoquinoxaline derivative, while reduction can produce a dihydroquinoxaline compound .
Aplicaciones Científicas De Investigación
5,7-Dibromoquinoxaline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 5,7-Dibromoquinoxaline involves its interaction with specific molecular targets and pathways. The bromine atoms play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparación Con Compuestos Similares
- 5,8-Dibromoquinoxaline
- 2,3-Dibromoquinoxaline
- 2,6-Dibromoquinoxaline
Comparison: 5,7-Dibromoquinoxaline is unique due to the specific positioning of the bromine atoms, which influences its chemical reactivity and biological activity. Compared to other dibromoquinoxaline derivatives, it may exhibit different properties and applications, making it a valuable compound for targeted research .
Propiedades
Fórmula molecular |
C8H4Br2N2 |
|---|---|
Peso molecular |
287.94 g/mol |
Nombre IUPAC |
5,7-dibromoquinoxaline |
InChI |
InChI=1S/C8H4Br2N2/c9-5-3-6(10)8-7(4-5)11-1-2-12-8/h1-4H |
Clave InChI |
JSSNFHGNGIQFMY-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=C2C(=CC(=CC2=N1)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,3-Dimethyl-7-(piperidin-1-ylmethyl)-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B11842612.png)


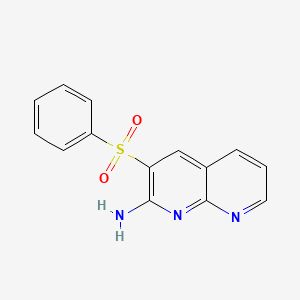

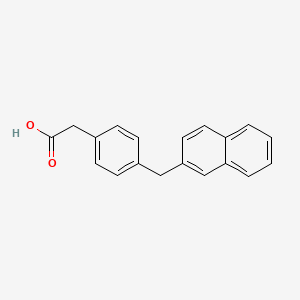
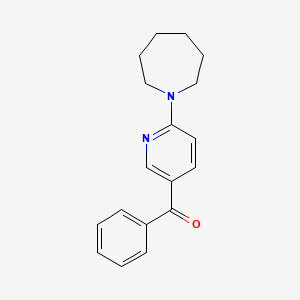
![Ethyl 6-methyl-3-phenylimidazo[1,2-A]pyridine-2-carboxylate](/img/structure/B11842670.png)
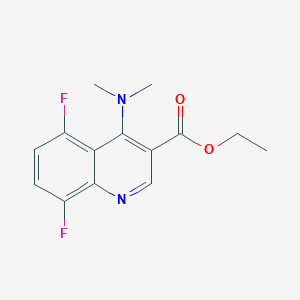

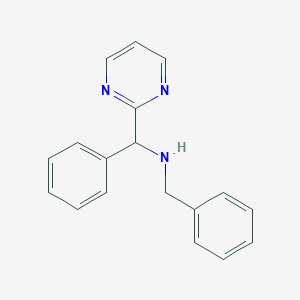
![Methyl 6-(bromomethyl)-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate](/img/structure/B11842682.png)
